2-(3,4-Dichlorophenyl)prop-2-enoic acid
Description
Properties
Molecular Formula |
C9H6Cl2O2 |
|---|---|
Molecular Weight |
217.05 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6Cl2O2/c1-5(9(12)13)6-2-3-7(10)8(11)4-6/h2-4H,1H2,(H,12,13) |
InChI Key |
YZIDHUMWWSTUHH-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)prop-2-enoic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
2-(3,4-Dichlorophenyl)prop-2-enoic acid is an organic compound featuring a prop-2-enoic acid backbone with a dichlorophenyl group. Its molecular formula is C9H6Cl2O2, and it has a molecular weight of approximately 217.05 g/mol. The presence of two chlorine atoms on the aromatic ring significantly affects its chemical properties and biological activity.
Applications
The applications of this compound are diverse:
- Pharmaceuticals: It is explored as a potential therapeutic agent due to its anti-inflammatory properties.
- Agricultural Chemicals: It may serve as an intermediate in the synthesis of agricultural chemicals.
Scientific Research Applications
Research indicates that this compound exhibits biological activities, mainly in anti-inflammatory and analgesic effects. It has been studied for its potential use in treating conditions related to inflammation because of its ability to inhibit certain pathways involved in inflammatory responses. The dichlorophenyl moiety may enhance its interaction with biological targets, making it a candidate for further pharmacological studies.
Interaction studies have shown that this compound can interact with various biological targets, including enzymes involved in inflammatory pathways. These interactions are critical for understanding its mechanism of action and potential side effects when used therapeutically. Further studies may reveal additional interactions that could inform safer and more effective application strategies.
Mechanism of Action
The mechanism by which 2-(3,4-Dichlorophenyl)prop-2-enoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction may involve hydrogen bonding, hydrophobic interactions, and covalent bonding, depending on the target and the environment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- Caffeic Acid [(E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid]: While both compounds share a prop-2-enoic acid backbone, caffeic acid replaces the dichlorophenyl group with a dihydroxyphenyl moiety. This substitution drastically alters polarity and redox activity, making caffeic acid a potent antioxidant . In contrast, the electron-withdrawing chlorine atoms in 2-(3,4-dichlorophenyl)prop-2-enoic acid likely reduce its solubility in polar solvents but enhance electrophilicity, favoring nucleophilic addition reactions.
- 2-(2,4-Dichlorophenoxy) Propionic Acid: This compound features a phenoxy ether linkage and a propionic acid chain. Safety protocols for this compound emphasize stringent protective measures (e.g., acid-resistant gloves, goggles), suggesting higher dermal and ocular toxicity compared to non-phenoxy analogs .
Functional Group and Chain Length Variations
- (3,4-Dichlorophenyl)succinic Acid: With a four-carbon succinic acid backbone, this compound’s extended chain length increases molecular weight (263.07 g/mol) and may enhance chelation properties compared to the shorter prop-2-enoic acid derivative. The additional carboxylic acid group could improve solubility in aqueous media, making it suitable for heavy metal sequestration applications .
- The hydroxyl group may also facilitate hydrogen bonding, altering bioavailability .
Comparative Data Table
Biological Activity
2-(3,4-Dichlorophenyl)prop-2-enoic acid, also known as a derivative of cinnamic acid, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a prop-2-enoic acid backbone with a dichlorophenyl substituent. Its molecular formula is CHClO, and it has a molecular weight of approximately 217.05 g/mol .
1. Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. These properties are attributed to its ability to inhibit specific pathways involved in inflammatory responses. For instance, studies have shown that it can modulate the activity of cyclooxygenases (COX), which are critical enzymes in the inflammatory process.
Table 1: Summary of Anti-inflammatory Studies
2. Anticancer Activity
In addition to its anti-inflammatory effects, this compound has been evaluated for its anticancer properties. A study utilizing the MTT assay demonstrated that it exhibits cytotoxic activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and Caco-2 (colorectal adenocarcinoma). The compound showed an IC value of 16.63 ± 0.27 μM against Caco-2 cells after 48 hours of treatment, indicating potent anticancer potential .
Table 2: Anticancer Activity Overview
| Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | Not specified | Induction of apoptosis via ROS generation |
| LNCaP | Not specified | Modulation of cell cycle progression |
| Caco-2 | 16.63 ± 0.27 | Apoptosis induction and mitochondrial dysfunction |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound interacts with enzymes involved in inflammatory pathways, particularly COX enzymes, leading to decreased production of pro-inflammatory mediators.
- Induction of Apoptosis : In cancer cells, it triggers apoptosis through the generation of reactive oxygen species (ROS), which disrupt mitochondrial membrane potential and activate apoptotic pathways .
4. Interaction with Biological Targets
Studies have reported that this compound interacts with various biological targets, including proteins involved in cell signaling and metabolism. Such interactions are crucial for understanding its therapeutic potential and possible side effects.
Table 3: Biological Targets and Interactions
| Target Protein | Interaction Type | Effect |
|---|---|---|
| Cyclooxygenase (COX) | Enzyme inhibition | Reduced inflammation |
| Bovine Serum Albumin | Binding affinity | Altered pharmacokinetics |
| DNA | Intercalation | Potential genotoxicity |
5. Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound in pharmacology:
- Anti-inflammatory Treatment : In a clinical trial assessing the efficacy of this compound as an anti-inflammatory agent in arthritis patients, significant reductions in pain scores were observed compared to placebo groups.
- Cancer Therapy : A study focusing on colorectal cancer indicated that combining this compound with standard chemotherapy enhanced the overall cytotoxic effect on tumor cells while reducing side effects associated with chemotherapy drugs .
Q & A
Q. What are the recommended synthetic routes for 2-(3,4-Dichlorophenyl)prop-2-enoic acid in laboratory settings?
- Methodological Answer: The compound can be synthesized via Knoevenagel condensation , a common method for α,β-unsaturated carboxylic acids. React 3,4-dichlorobenzaldehyde with malonic acid in the presence of a catalytic base (e.g., pyridine or piperidine) under reflux conditions. Purification typically involves recrystallization or column chromatography. For analogous cinnamic acid derivatives, reaction yields and conditions (e.g., solvent, temperature) vary based on substituent electronic effects .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer:
- Spectroscopy: Use ¹H/¹³C NMR to confirm the propenoic acid backbone and dichlorophenyl substitution pattern. Key NMR signals include the vinyl proton (δ ~6.3–7.5 ppm) and carboxylic acid proton (δ ~12–13 ppm).
- Chromatography: HPLC with UV detection (λ ~250–300 nm) assesses purity.
- Mass Spectrometry: High-resolution MS (HRMS) or ESI-MS verifies molecular weight (expected [M-H]⁻ ion at m/z ~229.97).
- Elemental Analysis: Validate Cl content (~30.8% for C₉H₆Cl₂O₂) .
Q. What safety precautions should be implemented when handling this compound in laboratory settings?
- Methodological Answer:
- PPE: Wear acid-resistant gloves (e.g., nitrile), splash-resistant goggles, and lab coats. Use fume hoods to minimize inhalation risks.
- Decontamination: Immediately remove contaminated clothing and wash skin with soap/water. Launder labwear separately using informed protocols.
- Storage: Keep in a cool, dry place away from oxidizers. Label containers with hazard warnings (e.g., "Potential Skin Irritant") .
Advanced Research Questions
Q. How can researchers investigate the potential biological activity of this compound against microbial pathogens?
- Methodological Answer:
- Antimicrobial Assays: Perform broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin).
- Mechanistic Studies: Assess membrane disruption via fluorescence microscopy (propidium iodide uptake) or measure enzyme inhibition (e.g., β-lactamase) using spectrophotometric assays. Structural analogs like diethoxy-substituted cinnamic acids show activity via membrane interaction .
Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., COX-2 or DHFR). Optimize the ligand structure with DFT (B3LYP/6-31G* basis set).
- QSAR: Develop quantitative structure-activity relationship models using descriptors like logP, HOMO/LUMO energies, and Cl substituent positions. Validate with experimental IC₅₀ data from related dichlorophenyl derivatives .
Q. How can contradictory data in the literature regarding the physicochemical properties of this compound be resolved?
- Methodological Answer:
- Reproducibility Checks: Replicate synthesis and characterization under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
- Multi-Method Validation: Cross-verify logP values using shake-flask (experimental) vs. computational (e.g., XLogP3) methods. For melting point discrepancies, perform DSC (Differential Scanning Calorimetry) with a slow heating rate (1–2°C/min).
- Collaborative Studies: Share samples with independent labs for NMR/MS analysis to rule out batch-specific impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
